molecular formula C11H22O3 B13771912 2-Ethyl-2-isopentyl-1,3-dioxolane-4-methanol CAS No. 5694-83-7

2-Ethyl-2-isopentyl-1,3-dioxolane-4-methanol

Cat. No.: B13771912
CAS No.: 5694-83-7
M. Wt: 202.29 g/mol
InChI Key: HNGJBTVYNSPFPZ-UHFFFAOYSA-N
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Description

2-Ethyl-2-isopentyl-1,3-dioxolane-4-methanol is an organic compound belonging to the class of dioxolanes. Dioxolanes are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with ethyl and isopentyl groups, as well as a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-isopentyl-1,3-dioxolane-4-methanol typically involves the reaction of an appropriate aldehyde or ketone with a diol under acidic conditions. One common method is the reaction of 2-ethyl-2-isopentyl-1,3-dioxolane with formaldehyde in the presence of an acid catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as p-toluenesulfonic acid or sulfuric acid can enhance the reaction rate and selectivity. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-isopentyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted dioxolanes with various functional groups.

Scientific Research Applications

2-Ethyl-2-isopentyl-1,3-dioxolane-4-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2-isopentyl-1,3-dioxolane-4-methanol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular pathways. The dioxolane ring can undergo ring-opening reactions, which can further interact with other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2-isopentyl-1,3-dioxolane-4-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and isopentyl groups enhances its reactivity and stability compared to other dioxolane derivatives. This makes it particularly useful in specialized chemical syntheses and industrial applications.

Properties

CAS No.

5694-83-7

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

[2-ethyl-2-(3-methylbutyl)-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C11H22O3/c1-4-11(6-5-9(2)3)13-8-10(7-12)14-11/h9-10,12H,4-8H2,1-3H3

InChI Key

HNGJBTVYNSPFPZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCC(O1)CO)CCC(C)C

Origin of Product

United States

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